molecular formula C9H8N4O5 B1335470 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid CAS No. 956758-72-8

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid

Cat. No. B1335470
CAS RN: 956758-72-8
M. Wt: 252.18 g/mol
InChI Key: ISCOXEHSPHPMGP-UHFFFAOYSA-N
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Description

“5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis : The compound is involved in the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles. These compounds are derived from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002).

  • Hydrogen-Bonded Structures : The compound contributes to the study of hydrogen-bonded structures in various molecular compositions, showing its utility in understanding molecular interactions and crystal formations (Portilla et al., 2007).

Chemical Transformations

  • Fe(II)-Catalyzed Rearrangement : Research indicates that the compound can be involved in the Fe(II)-catalyzed rearrangement of isoxazoles, demonstrating its potential in novel synthesis methods and chemical transformations (Galenko et al., 2018).

  • Structural Diversity in Coordination Polymers : The compound plays a role in the synthesis and structural diversity of metal coordination polymers. This illustrates its significance in the field of coordination chemistry and materials science (Cheng et al., 2017).

Biological and Pharmacological Research

  • Synthesis of Antimicrobial Agents : It's used in the synthesis of new compounds with potential antibacterial properties, showing its importance in the development of new antimicrobial agents (Siddiqui et al., 2013).

  • Anticonvulsant Activities : Research involving the compound has led to the development of novel heterocyclic substituted isatin derivatives, which have shown promising anticonvulsant activities. This highlights its role in the creation of new pharmaceuticals (Lahari & Sundararajan, 2020).

properties

IUPAC Name

5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-5-7(8(9(14)15)11-18-5)4-12-3-6(2-10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOXEHSPHPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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